molecular formula C22H29N7 B12248735 4-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-2-cyclopropyl-6-methylpyrimidine

4-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-2-cyclopropyl-6-methylpyrimidine

Cat. No.: B12248735
M. Wt: 391.5 g/mol
InChI Key: YDEHAOCOYXQOKZ-UHFFFAOYSA-N
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Description

4-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-2-cyclopropyl-6-methylpyrimidine is a complex organic compound that features a unique structure combining multiple heterocyclic rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-2-cyclopropyl-6-methylpyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by the introduction of functional groups through various chemical reactions. Common reagents and conditions used in these reactions include:

    Cyclization Reactions: Formation of the imidazo[1,2-b]pyridazine ring system.

    Substitution Reactions: Introduction of the piperazine and pyrimidine moieties.

    Protection and Deprotection Steps: Use of protecting groups to ensure selective reactions at specific sites.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-2-cyclopropyl-6-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Addition of hydrogen atoms to reduce double bonds or other functional groups.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-2-cyclopropyl-6-methylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-2-cyclopropyl-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs to disrupt replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-2-cyclopropyl-6-methylpyrimidine: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H29N7

Molecular Weight

391.5 g/mol

IUPAC Name

2-tert-butyl-6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]imidazo[1,2-b]pyridazine

InChI

InChI=1S/C22H29N7/c1-15-13-20(25-21(23-15)16-5-6-16)28-11-9-27(10-12-28)19-8-7-18-24-17(22(2,3)4)14-29(18)26-19/h7-8,13-14,16H,5-6,9-12H2,1-4H3

InChI Key

YDEHAOCOYXQOKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NN5C=C(N=C5C=C4)C(C)(C)C

Origin of Product

United States

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